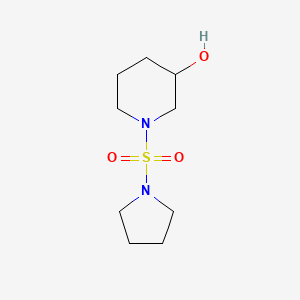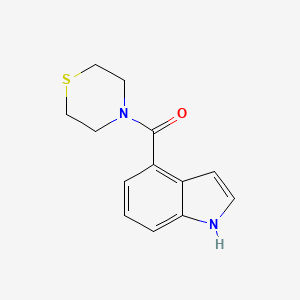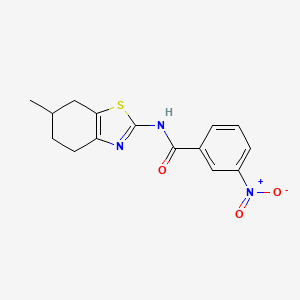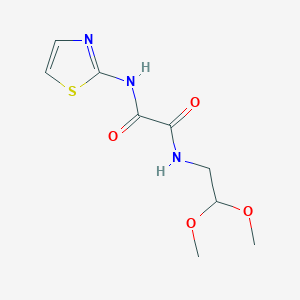![molecular formula C17H13FN2O3 B6580049 (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide CAS No. 325856-93-7](/img/structure/B6580049.png)
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide (2Z-2FPC) is a recently synthesized compound that has been found to have a variety of potential applications in scientific research. This compound is an aromatic heterocyclic compound of the chromene class, which has been studied for its potential as a drug candidate. In particular, 2Z-2FPC has been studied for its potential use as an anti-cancer agent. In addition, 2Z-2FPC has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammatory diseases.
Scientific Research Applications
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been studied for its potential use as an anti-cancer agent. In particular, (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been found to have potent anti-tumor activity in vitro, as well as in vivo. In addition, (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and inflammatory diseases.
Mechanism of Action
The exact mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is still not fully understood. However, it is believed that (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide may act by inhibiting the activity of certain enzymes involved in the production of cancer cells. In addition, (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide may also act by inhibiting the activity of certain proteins involved in the progression of Alzheimer's disease, Parkinson's disease, and inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide are still being studied. However, it has been found to have anti-tumor activity in vitro, as well as in vivo. In addition, (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been found to have anti-inflammatory activity in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of using (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide in lab experiments is its potential use as an anti-cancer agent. In addition, (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been found to have anti-inflammatory activity in vitro. However, there are some limitations to using (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide in lab experiments. For example, (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a relatively new compound, and its exact mechanism of action is still not fully understood. In addition, (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a relatively unstable compound, and it can be difficult to store and handle.
Future Directions
There are a variety of potential future directions for the study of (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide. These include further research into its potential use as an anti-cancer agent, as well as its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammatory diseases. In addition, further research into its biochemical and physiological effects is needed. Finally, research into the development of more stable forms of (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is also needed.
Synthesis Methods
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide can be synthesized by a method known as the Mannich reaction. This method involves the reaction of an aldehyde, a primary amine, and a carbonyl compound. The reaction is typically conducted at room temperature, and the resulting product is a heterocyclic compound. The reaction of (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is shown below:
Reaction:
Aldehyde + Primary Amine + Carbonyl Compound → (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
properties
IUPAC Name |
2-(2-fluorophenyl)imino-7-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-11-7-6-10-8-12(16(19)21)17(23-15(10)9-11)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSLUTYTVWPNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)


![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B6580015.png)

![7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6580029.png)
![6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B6580034.png)
![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B6580036.png)

![2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B6580045.png)
![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)
![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)
![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)